DiBAC4(5)

Membrane Potential Multiplex Assays Autofluorescence Mitigation

Researchers measuring sustained membrane potential changes in non-excitable cells often contend with autofluorescence interference and limited signal amplitude from blue/green dyes. DiBAC4(5) addresses both constraints: • Orange-red spectra (Ex/Em ~590/615 nm) minimize autofluorescence and enable multiplexing with GFP, FITC, or DiBAC4(3) • Large-amplitude fluorescence response (ΔF/F up to 28% in FRET-based action potential recordings) ensures sensitive detection of subtle depolarizations • Validated protocol for GABA-induced depolarization assays in dissociated retinal neurons Supplied at ≥95% purity; stored at -20°C dry and dark; shipped at ambient temperature.

Molecular Formula C29H42N4O6
Molecular Weight 542.7 g/mol
CAS No. 63560-89-4
Cat. No. B1262153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiBAC4(5)
CAS63560-89-4
Synonymsis(1,3-dibutylbarbituric acid)pentamethine oxonol
diBA-(5)-C4
Molecular FormulaC29H42N4O6
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC
InChIInChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+
InChIKeyUYFIBXZWFVQCAN-WXUKJITCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiBAC4(5) Voltage-Sensitive Dye Overview


DiBAC4(5) (Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol) is a slow-response, anionic voltage-sensitive fluorescent dye widely used to monitor transmembrane potential changes in non-excitable cells and tissues [1]. It belongs to the bis-oxonol class of potentiometric probes , characterized by its voltage-dependent redistribution across the plasma membrane and a large-amplitude fluorescence response upon cellular depolarization . With excitation/emission maxima at approximately 590-591 nm / 615-616 nm, DiBAC4(5) operates in the orange-red region of the visible spectrum, offering a bathochromic shift relative to many blue/green-excited voltage dyes . This optical profile makes it suitable for multi-parametric assays and reduces interference from cellular autofluorescence [2].

DiBAC4(5) Substitution Limitations


Despite sharing a common bis-oxonol scaffold with other potentiometric probes, DiBAC4(5) exhibits a distinct combination of spectral, kinetic, and response-amplitude properties that preclude direct substitution in established assays. Unlike its faster-responding FRET-based counterparts [1] or the blue/green-excited DiBAC4(3) , DiBAC4(5) provides a unique balance of large signal amplitude (ΔF/F up to 28% in action potential measurements) [2] and slower, integrative kinetics suited for measuring sustained membrane potential changes in non-excitable cells . Its orange-red excitation/emission profile (≈590/615 nm) not only mitigates autofluorescence interference but also enables multiplexing with shorter-wavelength probes . Attempts to replace DiBAC4(5) with DiBAC4(3), DiSBAC2(3), or FRET dyes without re-optimizing excitation/detection parameters and incubation times will result in altered signal dynamics, reduced sensitivity, or assay failure. The following evidence quantifies these non-interchangeable differences.

DiBAC4(5) Comparative Evidence


Spectral Separation from DiBAC4(3)

DiBAC4(5) exhibits a significantly red-shifted excitation/emission spectrum compared to the widely used bis-oxonol analog DiBAC4(3). This spectral separation reduces overlap with cellular autofluorescence and enables multiplexing with green-fluorescent probes . The approximately 100 nm shift in both excitation and emission maxima translates to reduced background noise and improved signal-to-noise ratios in intact cell and tissue preparations .

Membrane Potential Multiplex Assays Autofluorescence Mitigation

FRET Signal Amplitude vs. DPA

In a hybrid FRET voltage-sensing system using farnesylated ECFP/EGFP donors and lipophilic anion acceptors, DiBAC4(5) generated FRET transients with peak ΔF/F amplitudes as large as 28% upon action potential stimulation in mouse skeletal muscle fibers [1]. This amplitude was approximately 4-fold greater than the QRET transients (7.1% for ECFP-F) obtained with the non-fluorescent acceptor dipicrylamine (DPA) in the same experimental system [2].

FRET Skeletal Muscle Physiology Action Potential Recording

Kinetic Response Time vs. DPA

While DiBAC4(5) offers larger FRET signal amplitudes, its voltage-dependent charge translocation is approximately 2.7-fold slower than the non-fluorescent acceptor DPA in the same skeletal muscle fiber preparation [1]. Radial cable model simulations required a time constant of 1.6 ms for DiBAC4(5) to accurately predict current and FRET data, compared to 0.6 ms for DPA [2]. This slower kinetics is characteristic of oxonol dyes and defines its utility for integrative, rather than high-speed, voltage sensing.

FRET Kinetics Voltage Sensor Dynamics Skeletal Muscle

Compound Interference: Oxonol vs. FLIPR/FRET Dyes

A comparative study of four membrane potential probe systems revealed that oxonol dyes (including DiBAC4(3) and by class inference DiBAC4(5)) exhibit significant interference with test compounds at 10 μM concentration, whereas FLIPR FMP dye and PanVera FRET donor dyes showed no detectable interference under identical conditions [1]. This susceptibility to compound-dye interactions represents a critical consideration for high-throughput screening (HTS) applications where false positives/negatives must be minimized.

HTS Assay Interference Ion Channel Screening Compound Library Profiling

DiBAC4(5) Use Cases


FRET Voltage Sensing in Intact Tissue

DiBAC4(5) serves as an efficient mobile FRET acceptor in hybrid voltage-sensing systems, as demonstrated in mammalian skeletal muscle fibers where it generated ΔF/F signals up to 28% upon action potential stimulation [1]. This application leverages the dye's large signal amplitude and red-shifted emission (≈615 nm) for pairing with GFP/CFP donors, enabling optical recording of membrane potential changes in physiologically relevant tissue contexts where electrode access is limited [2].

Sustained Potential Changes in Non-Excitable Cells

The slow-response kinetics of DiBAC4(5) (τ ≈ 1.6 ms for charge translocation) make it well-suited for detecting integrative, long-lasting membrane potential changes driven by respiratory activity, ion channel modulation, or drug binding, rather than rapid action potentials [1]. Its optical response amplitude is significantly larger than fast-response dyes (typically ~1%/mV), providing enhanced sensitivity for detecting subtle depolarizations in non-excitable cells [2].

GABA Transporter Depolarization in Retinal Neurons

DiBAC4(5) has been validated for monitoring GABA-induced transmembrane potential changes in papain-dissociated retinal cells from adult zebrafish, where it enabled quantification of depolarization amplitudes (median ~0.17-0.18 log units, equivalent to ~22-23 mV) in horizontal and bipolar cells [1]. This established protocol provides a reference for researchers studying GABA transporter physiology and pharmacology in isolated neuronal preparations [2].

Multi-Color Flow Cytometry & Microscopy

With excitation/emission maxima at ~590/615 nm, DiBAC4(5) occupies the orange-red spectral region, reducing overlap with common cellular autofluorescence and enabling simultaneous use with blue/green-excited probes such as GFP, FITC, or DiBAC4(3) [1]. This spectral separation facilitates multi-parametric analysis of membrane potential alongside other cellular parameters in flow cytometry and fluorescence microscopy workflows [2].

Technical Documentation Hub

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